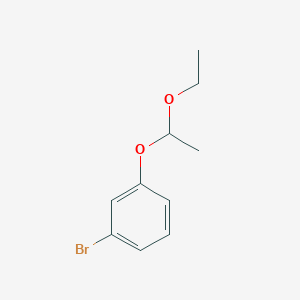
1-Bromo-3-(1-ethoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(2-ethoxyethoxy)benzene is a halogenated aromatic compound with the chemical formula C10H13BrO2. It belongs to the family of bromobenzene derivatives and is often used as a building block in organic synthesis. This compound is characterized by the presence of a bromine atom and an ethoxyethoxy group attached to a benzene ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-ethoxyethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding the substituted benzene ring .
Industrial Production Methods: In industrial settings, the synthesis of 1-Bromo-4-(2-ethoxyethoxy)benzene typically involves the bromination of 4-(2-ethoxyethoxy)benzene using bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-ethoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major product is the corresponding hydrogenated benzene derivative.
Scientific Research Applications
1-Bromo-4-(2-ethoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-ethoxyethoxy)benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- 1-Bromo-4-(1-ethoxyethoxy)benzene
- 4-Bromo-1-(ethoxyethoxy)benzene
- 4-Bromophenyl 1-ethoxyethyl ether
Comparison: 1-Bromo-4-(2-ethoxyethoxy)benzene is unique due to the specific positioning of the ethoxyethoxy group, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in various synthetic applications .
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
1-bromo-3-(1-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H13BrO2/c1-3-12-8(2)13-10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
XDORJPURLXPAQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)
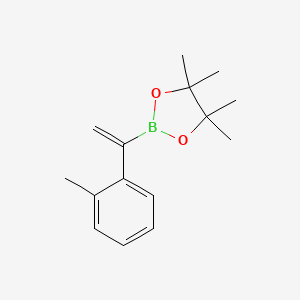
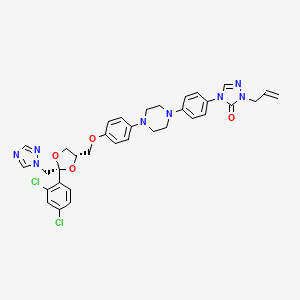
![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
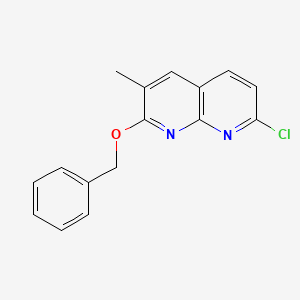
![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)
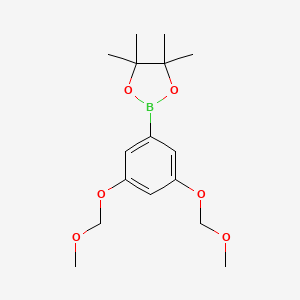
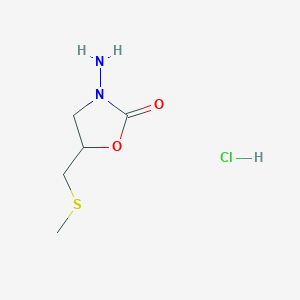
![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)

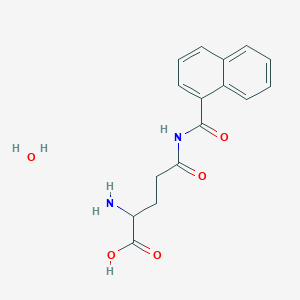
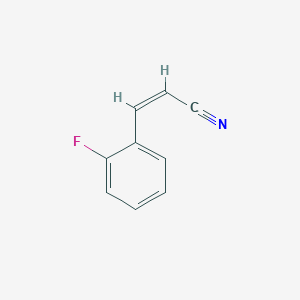
![N-[7-(Trifluoromethyl)-9H-carbazol-3-yl]sulfuric diamide](/img/structure/B13404609.png)
